molecular formula C15H16O2 B1228827 4,4'-Propane-1,1-diyldiphenol CAS No. 1576-13-2

4,4'-Propane-1,1-diyldiphenol

Cat. No. B1228827
CAS RN: 1576-13-2
M. Wt: 228.29 g/mol
InChI Key: YKPAABNCNAGAAJ-UHFFFAOYSA-N
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Description

1,1-Bis(4-hydroxyphenyl)propane is a diarylmethane.

Scientific Research Applications

Biodegradation and Environmental Impact

4,4'-Propane-1,1-diyldiphenol, commonly referred to as Bisphenol A (BPA), has been the subject of various environmental studies. Research has demonstrated its role as an endocrine-disrupting chemical, necessitating assessment of its biodegradability in natural environments. For example, laccase from Fusarium incarnatum UC-14 in a reverse micelles system has been found effective in biodegrading BPA, breaking it down into smaller compounds such as 4,4'-(2 hydroxy propane 1,2 diyl) diphenol, bis (4-hydroxylphenyl) butenal, and others (Chhaya & Gupte, 2013). Additionally, studies have focused on the fate of BPA in terrestrial and aquatic environments, highlighting its impact on ecosystems (Im & Löffler, 2016).

Chemical Structure Analysis and Synthesis

Research has also been conducted on the molecular structure of BPA and its analogues. For instance, studies have examined the crystal structure of various BPA derivatives, revealing different packing patterns and intermolecular interactions (Eriksson & Eriksson, 2001). The synthesis and characterization of polyesters using BPA derivatives have also been explored, contributing to the development of new polymer materials (Tagle, Diaz, & Campbell, 1993).

Detection and Removal Methods

Innovative methods for detecting and removing BPA from environments have been a significant focus. One study evaluated an electrochemical method using a carbon felt electrode for the detection and simultaneous removal of BPA (Kim et al., 2021).

Health Effects and Risk Assessments

BPA's health effects and associated risks have been extensively studied. Investigations into BPA's molecular mechanisms of action, including its estrogenic effects, contribute to understanding its potential health impacts (Wetherill et al., 2007). Studies on human exposure to BPA, through various sources like food and the environment, provide essential insights into its potential risks (Kang, Kondo, & Katayama, 2006).

properties

CAS RN

1576-13-2

Product Name

4,4'-Propane-1,1-diyldiphenol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)propyl]phenol

InChI

InChI=1S/C15H16O2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,15-17H,2H2,1H3

InChI Key

YKPAABNCNAGAAJ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

melting_point

132.0 °C

Other CAS RN

1576-13-2

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-bis(4-hydroxyphenyl)pentane; 3,3-bis(4-hydroxyphenyl)pentane;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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